Lipophilicity (XLogP3): 3.5-Fold Increase Over the N-Desmethyl Analog Favors CNS Membrane Permeability
The target compound exhibits a computed XLogP3 of 0.7, compared with 0.2 for the N-desmethyl analog (3-fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine (CAS 2097995-92-9), representing a 3.5-fold increase in the calculated octanol-water partition coefficient [1][2]. In CNS drug discovery, an XLogP3 in the 1–3 range is generally considered optimal for passive blood-brain barrier permeation; the des-methyl analog (0.2) falls below this window and may exhibit restricted CNS entry, whereas the target compound (0.7) approaches the lower threshold of the favorable range [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | (3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine (N-desmethyl analog): XLogP3 = 0.2 |
| Quantified Difference | 3.5-fold higher XLogP3 for the target compound |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem 2021/2024 release |
Why This Matters
Higher XLogP3 within the CNS-favorable range supports prioritization of this compound over the N-desmethyl analog for neuroscience target screening programs where brain exposure is required.
- [1] PubChem Compound Summary for CID 126843905. (3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem Compound Summary for CID 126843903. (3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine. National Center for Biotechnology Information. Accessed April 2026. View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541 View Source
